molecular formula C16H16F3N5O B4315254 N-(3-METHYL-1-PENTYN-3-YL)-2-{5-[4-(TRIFLUOROMETHYL)PHENYL]-2H-TETRAZOL-2-YL}ACETAMIDE

N-(3-METHYL-1-PENTYN-3-YL)-2-{5-[4-(TRIFLUOROMETHYL)PHENYL]-2H-TETRAZOL-2-YL}ACETAMIDE

Cat. No.: B4315254
M. Wt: 351.33 g/mol
InChI Key: DMPUBBITUFNCFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-METHYL-1-PENTYN-3-YL)-2-{5-[4-(TRIFLUOROMETHYL)PHENYL]-2H-TETRAZOL-2-YL}ACETAMIDE: is a complex organic compound characterized by its unique structural components. This compound features a trifluoromethyl group attached to a phenyl ring, a tetrazole ring, and an acetamide group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-METHYL-1-PENTYN-3-YL)-2-{5-[4-(TRIFLUOROMETHYL)PHENYL]-2H-TETRAZOL-2-YL}ACETAMIDE typically involves multiple steps, including the formation of the tetrazole ring and the introduction of the trifluoromethyl group. The process often starts with the preparation of the tetrazole intermediate, followed by the coupling of the trifluoromethylphenyl group and the acetamide moiety under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of advanced techniques such as high-pressure reactors and automated synthesis equipment to ensure high yield and purity. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to achieve efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3-METHYL-1-PENTYN-3-YL)-2-{5-[4-(TRIFLUOROMETHYL)PHENYL]-2H-TETRAZOL-2-YL}ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

N-(3-METHYL-1-PENTYN-3-YL)-2-{5-[4-(TRIFLUOROMETHYL)PHENYL]-2H-TETRAZOL-2-YL}ACETAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-METHYL-1-PENTYN-3-YL)-2-{5-[4-(TRIFLUOROMETHYL)PHENYL]-2H-TETRAZOL-2-YL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its binding affinity to certain enzymes or receptors, while the tetrazole ring may contribute to its stability and reactivity. The compound’s effects are mediated through these interactions, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

  • **N-(3-METHYL-1-PENTYN-3-YL)-2-{5-[4-(TRIFLUOROMETHYL)PHENYL]-2H-TETRAZOL-2-YL}ACETAMIDE
  • **N-(1-ethyl-1-methylprop-2-yn-1-yl)-2-{5-[4-(fluoromethyl)phenyl]-2H-tetrazol-2-yl}acetamide
  • **N-(1-ethyl-1-methylprop-2-yn-1-yl)-2-{5-[4-(chloromethyl)phenyl]-2H-tetrazol-2-yl}acetamide

Uniqueness

The presence of the trifluoromethyl group in this compound distinguishes it from similar compounds. This group enhances its chemical stability, lipophilicity, and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(3-methylpent-1-yn-3-yl)-2-[5-[4-(trifluoromethyl)phenyl]tetrazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3N5O/c1-4-15(3,5-2)20-13(25)10-24-22-14(21-23-24)11-6-8-12(9-7-11)16(17,18)19/h1,6-9H,5,10H2,2-3H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMPUBBITUFNCFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C#C)NC(=O)CN1N=C(N=N1)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-METHYL-1-PENTYN-3-YL)-2-{5-[4-(TRIFLUOROMETHYL)PHENYL]-2H-TETRAZOL-2-YL}ACETAMIDE
Reactant of Route 2
Reactant of Route 2
N-(3-METHYL-1-PENTYN-3-YL)-2-{5-[4-(TRIFLUOROMETHYL)PHENYL]-2H-TETRAZOL-2-YL}ACETAMIDE
Reactant of Route 3
N-(3-METHYL-1-PENTYN-3-YL)-2-{5-[4-(TRIFLUOROMETHYL)PHENYL]-2H-TETRAZOL-2-YL}ACETAMIDE
Reactant of Route 4
N-(3-METHYL-1-PENTYN-3-YL)-2-{5-[4-(TRIFLUOROMETHYL)PHENYL]-2H-TETRAZOL-2-YL}ACETAMIDE
Reactant of Route 5
N-(3-METHYL-1-PENTYN-3-YL)-2-{5-[4-(TRIFLUOROMETHYL)PHENYL]-2H-TETRAZOL-2-YL}ACETAMIDE
Reactant of Route 6
Reactant of Route 6
N-(3-METHYL-1-PENTYN-3-YL)-2-{5-[4-(TRIFLUOROMETHYL)PHENYL]-2H-TETRAZOL-2-YL}ACETAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.